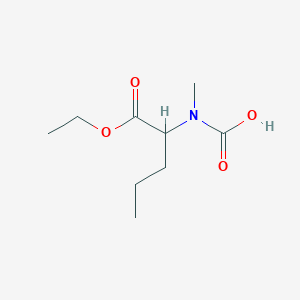
1(Ethoxycarbonyl) butyl methyl carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(Ethoxycarbonyl) butyl methyl carbamic acid typically involves the esterification of butyl methyl carbamic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at a moderate temperature to ensure the esterification process proceeds efficiently.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Solvent: The reaction is often conducted in an organic solvent like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1(Ethoxycarbonyl) butyl methyl carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carbamic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1(Ethoxycarbonyl) butyl methyl carbamic acid is primarily used in proteomics research . It serves as a reagent in the study of protein structures and functions. The compound’s ability to modify proteins makes it valuable in understanding protein interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 1(Ethoxycarbonyl) butyl methyl carbamic acid involves its interaction with proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These modifications can affect protein activity, stability, and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl N-carboxy-N-methylvalinate
- Ethyl N-carboxy-N-methylisoleucinate
- Ethyl N-carboxy-N-methylleucinate
Uniqueness
1(Ethoxycarbonyl) butyl methyl carbamic acid is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its ethoxycarbonyl group provides a reactive site for covalent bonding with proteins, making it a valuable tool in proteomics research.
Propiedades
Número CAS |
1396965-17-5 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(1-ethoxy-1-oxopentan-2-yl)-methylcarbamic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-6-7(8(11)14-5-2)10(3)9(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
JTLMGOVANMETQY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)OCC)N(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
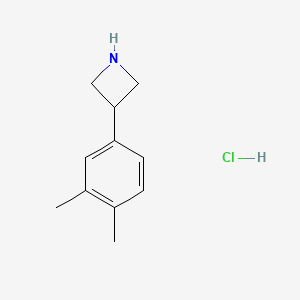
![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)
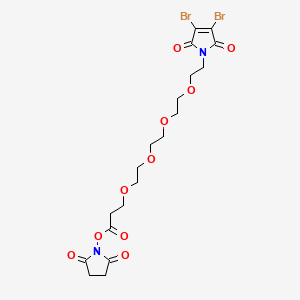

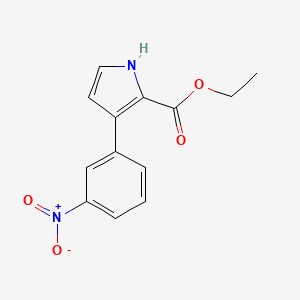
![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)
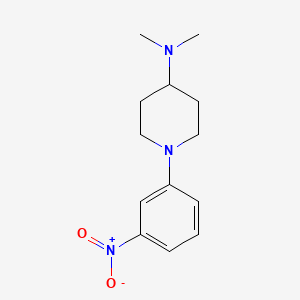

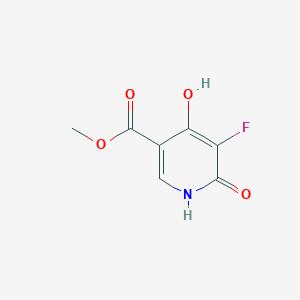

![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)


